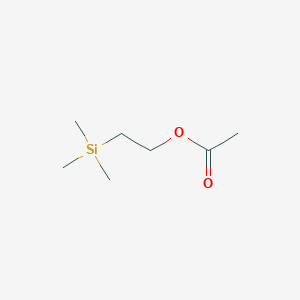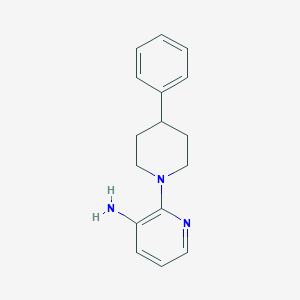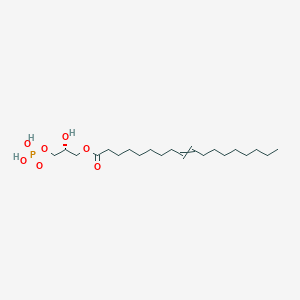
Ácido 1-Oleoil Lisofosfatídico
Descripción general
Descripción
Lysophosphatidic acid (LPA) is a naturally occurring phospholipid found in the plasma membrane of cells in virtually all living organisms. It is a small, water-soluble molecule that is involved in a variety of cellular processes, including cell proliferation, migration, differentiation, and apoptosis. LPA is also involved in the regulation of inflammation, angiogenesis, and wound healing. In addition, LPA has been shown to play a role in the development of cancer and other diseases.
Aplicaciones Científicas De Investigación
Neurociencia: Polarización de la microglía
Se ha demostrado que el LPA influye en la polarización de la microglía, las células inmunitarias residentes del cerebro, hacia un fenotipo similar a M1 proinflamatorio. Esto es significativo para comprender y potencialmente tratar las afecciones neuroinflamatorias. El tratamiento con LPA aumenta la expresión de los marcadores M1 y disminuye los marcadores M2, lo que sugiere su papel en la neuroinflamación .
Farmacología: Interacción con el receptor
LPA interactúa con al menos seis subtipos de receptores acoplados a proteínas G (GPCR), que están involucrados en diversas respuestas biológicas. El estudio de la interacción de LPA con estos receptores puede conducir al desarrollo de herramientas farmacológicas que activan selectivamente los receptores de subtipo LPA, lo que ayuda a comprender sus funciones fisiológicas .
Biología celular: proliferación y motilidad
El 1-Oleoyl LPA es conocido por su potencia en la movilización de calcio en ciertas líneas celulares y por estimular el crecimiento en varios tipos de células. Media respuestas biológicas como la proliferación celular, la contracción del músculo liso, la agregación plaquetaria y la motilidad celular, lo que lo convierte en un compuesto valioso en la investigación de biología celular .
Investigación con células madre: Inhibición de células madre neurales
En la investigación con células madre, se ha encontrado que el 1-Oleoyl LPA inhibe la formación de neuroesferas y la diferenciación de las células madre neurales en neuronas in vitro. Esta aplicación es crucial para comprender los mecanismos de diferenciación de células madre y para desarrollar tratamientos para trastornos neurológicos .
Ingeniería de tejidos: Diferenciación de miofibroblastos
LPA estimula la diferenciación de células madre mesenquimales derivadas de tejido adiposo humano en células similares a miofibroblastos in vitro. Esto es particularmente relevante en la ingeniería de tejidos, donde comprender las vías de diferenciación es esencial para las estrategias de regeneración y reparación de tejidos .
Inmunología: Respuesta inflamatoria
La capacidad del LPA para conducir la microglía hacia un fenotipo similar a M1, que está asociado con la producción de citocinas y quimiocinas proinflamatorias, destaca su papel en la respuesta inflamatoria. Esto tiene implicaciones para la investigación de enfermedades caracterizadas por la inflamación, como los trastornos autoinmunitarios .
Mecanismo De Acción
Target of Action
1-Oleoyl Lysophosphatidic Acid primarily targets the lysophospholipid receptors, specifically LPA1, LPA2, LPA4, LPA5, and LPA6 . These receptors play a crucial role in mediating a variety of biological responses, including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .
Mode of Action
The compound interacts with its targets (LPA receptors) with high affinity, leading to a variety of intracellular changes . It is commonly used in laboratories as a reagent for LPA receptor activation . The activation of these receptors can lead to the formation of stress fibers and cell migration through the inhibition of myosin light-chain phosphatase .
Biochemical Pathways
1-Oleoyl Lysophosphatidic Acid affects several biochemical pathways. It is involved in the synthesis of cell membranes and acts as a robust extracellular signaling molecule present in all eukaryotic tissues . It is produced during the synthesis of cell membranes and is described as a robust extracellular signaling molecule present in all eukaryotic tissues .
Pharmacokinetics
It is known that the compound has high biological activity due to its strong affinity for the lpa receptors .
Result of Action
The activation of LPA receptors by 1-Oleoyl Lysophosphatidic Acid leads to a variety of cellular effects. For instance, it has been shown to increase SRE-driven β-galactosidase activity . In addition, it has been found to induce anxiety-like responses in the elevated plus maze (EPM) under novelty conditions .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1-Oleoyl Lysophosphatidic Acid interacts with several enzymes, proteins, and other biomolecules. It binds to one of five different G protein-linked receptors to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .
Cellular Effects
1-Oleoyl Lysophosphatidic Acid has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to promote the polarization of BV-2 and primary murine microglia towards a pro-inflammatory M1-like phenotype .
Molecular Mechanism
The molecular mechanism of 1-Oleoyl Lysophosphatidic Acid involves its interaction with its receptors, leading to a variety of biological responses. It is the most potent of the LPA analogs for calcium mobilization in A431 cells and for growth stimulation of a variety of cell lines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Oleoyl Lysophosphatidic Acid can change over time. It has been shown to induce anxiety-like responses in the elevated plus-maze under novelty conditions .
Dosage Effects in Animal Models
The effects of 1-Oleoyl Lysophosphatidic Acid can vary with different dosages in animal models. For instance, it has been shown to dose-dependently increase depression-like behavior, as evaluated according to immobility time .
Metabolic Pathways
1-Oleoyl Lysophosphatidic Acid is involved in several metabolic pathways. It is produced either directly through the action of phospholipase D (PLD) or through a two-step process involving liberation of diacylglycerol (DAG) by phospholipase C (PLC) followed by phosphorylation of DAG by diglycerol kinase .
Transport and Distribution
It is known that it interacts with specific cell surface receptors to exert its effects .
Subcellular Localization
It is known to interact with specific cell surface receptors to exert its effects .
Propiedades
IUPAC Name |
[(2R)-2-hydroxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9-/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGQSWVCFNIUNZ-GDCKJWNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10425008 | |
| Record name | 1-Oleoyl-sn-glycerol 3-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10425008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65528-98-5 | |
| Record name | 1-Oleoyl-sn-glycerol 3-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10425008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






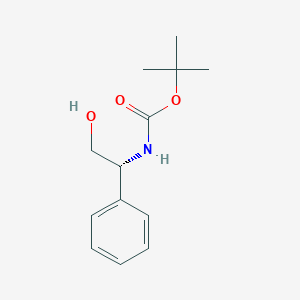

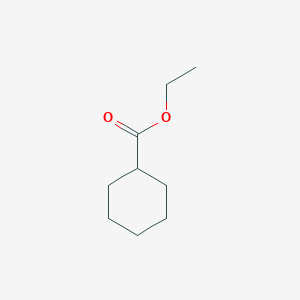
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)


